molecular formula C22H27N3O3 B3296612 1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 893987-69-4

1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B3296612
CAS No.: 893987-69-4
M. Wt: 381.5 g/mol
InChI Key: IPMHHNBOQSDHJS-UHFFFAOYSA-N
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Description

1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex synthetic intermediate of significant interest in medicinal chemistry and chemical biology, primarily for the construction of novel heterocyclic scaffolds. Its structure incorporates an indole core, a privileged structure in drug discovery known for its prevalence in biologically active molecules, which is further functionalized with a 1,2-diketone moiety and a 2-methylpiperidine group. The 1,2-diketone (α-diketone) group is a key reactive handle, allowing this compound to serve as a precursor in the synthesis of more complex heterocycles, such as pyrrolo[3,4-c]quinolines and other fused systems, via reactions with various dinucleophiles like o-phenylenediamines. This makes it a valuable building block for generating diverse compound libraries for high-throughput screening against various biological targets. The specific substitution pattern, featuring the 2-methylpiperidine and the pyrrolidinyl keto-ethyl chain, suggests potential for imparting specific steric and electronic properties, which can be crucial for optimizing binding affinity and selectivity in the development of receptor ligands or enzyme inhibitors. Researchers can leverage this compound to explore structure-activity relationships in projects targeting kinases or GPCRs , where the indole scaffold is commonly found. Its primary research value lies in its utility as a versatile and multifunctional intermediate for the synthesis of novel chemical entities with potential pharmacological activity.

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-8-4-5-13-25(16)22(28)21(27)18-14-24(19-10-3-2-9-17(18)19)15-20(26)23-11-6-7-12-23/h2-3,9-10,14,16H,4-8,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMHHNBOQSDHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_4O_3. The structure features a piperidine and pyrrolidine moiety linked to an indole derivative, which is significant for its biological interactions.

Research indicates that compounds similar to This compound often exhibit activity through several mechanisms:

  • Acetylcholinesterase Inhibition : Many derivatives have been shown to inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's .
  • Sigma Receptor Modulation : Compounds with similar structures can interact with sigma receptors, which may influence neuroprotective pathways and reduce oxidative stress in neuronal cells .

Neuroprotective Effects

Studies have demonstrated that the compound exhibits neuroprotective properties. For instance, derivatives with piperidine and indole structures have shown low toxicity in neuronal cell lines (e.g., PC12 cells) while enhancing cholinergic activity .

Antimicrobial Activity

Recent investigations into related indole compounds have revealed significant antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the range of 7.80 µg/mL to 12.50 µg/mL .

Cytotoxicity

Cytotoxicity assays indicate that some derivatives can selectively suppress tumor cell growth. For example, compounds were found to exhibit IC50 values below 10 µM against A549 lung cancer cells, suggesting potential as anticancer agents .

Study on Neuroprotective Hybrids

Estrada et al. explored donepezil-based hybrids that included similar structural motifs to the compound . They reported enhanced AChE inhibition and sigma receptor affinity, leading to improved neuroprotective effects against oxidative stress in neuronal models .

Antimicrobial Evaluation

A study published in MDPI evaluated a series of indole derivatives for their antimicrobial properties. The findings indicated that compounds with similar structural features showed promising activity against both Gram-positive bacteria and fungi, reinforcing the therapeutic potential of such compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
NeuroprotectionAChE inhibitorsEnhanced cholinergic neurotransmission
AntimicrobialIndole derivativesMIC 7.80 µg/mL against S. aureus
CytotoxicityPiperidine derivativesIC50 < 10 µM against A549 cells

Comparison with Similar Compounds

Structural Variations and Molecular Features

The target compound is compared to five analogs (Table 1), focusing on substituent differences and their implications.

Table 1: Structural Comparison of the Target Compound and Analogs

Compound Name Substituent on Piperidine/Pyrrolidine Substituent on Indole Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound 2-Methylpiperidin-1-yl 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl) Not Provided Not Provided Unique combination of 2-methylpiperidine and pyrrolidinyl-oxoethyl groups
1-(2-Ethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione 2-Ethylpiperidin-1-yl 1-(2-Oxo-2-(piperidin-1-yl)ethyl) Not Provided Not Provided Larger substituents (ethyl, piperidine) may reduce solubility
1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione 3-Methylpiperidin-1-yl None C₁₆H₁₈N₂O₂ 270.33 Simpler structure; lacks indole substituent, likely higher polarity
1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione Piperidin-1-yl 2-Methyl Not Provided Not Provided Methyl on indole may enhance π-π stacking but reduce steric flexibility
1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione Pyrrolidin-1-yl 2-Phenyl Not Provided Not Provided Phenyl group increases lipophilicity, potentially lowering solubility

Key Comparative Insights

Substituent Size and Solubility :

  • The target compound and the ethylpiperidine/piperidine analog share bulky substituents, which may reduce aqueous solubility compared to simpler analogs like the 3-methylpiperidine derivative .
  • The phenyl-substituted indole in introduces significant hydrophobicity, contrasting with the target’s polar 2-oxo-pyrrolidinyl group.

Heterocyclic Ring Effects :

  • Piperidine vs. Pyrrolidine : Piperidine (six-membered) is less basic than pyrrolidine (five-membered) due to differences in nitrogen lone-pair delocalization. This may alter hydrogen-bonding capacity and target affinity .
  • Methyl Positioning : The 2-methyl group on the target’s piperidine (vs. 3-methyl in ) could influence steric interactions in binding pockets.

Indole Modifications :

  • The target’s 2-oxo-pyrrolidinyl-ethyl chain introduces conformational flexibility and polarity, distinguishing it from analogs with unsubstituted or phenyl-modified indoles .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound combines a 2-methylpiperidine moiety, a substituted indole core (with a 2-oxo-2-pyrrolidin-1-yl-ethyl group), and an ethane-1,2-dione backbone. These features confer:

  • Piperidine/pyrrolidine rings : Enhance solubility and enable hydrogen bonding with biological targets .
  • Indole moiety : Facilitates π-π stacking interactions, common in receptor-binding studies .
  • Dione group : Acts as an electron-deficient site for nucleophilic attack, enabling derivatization .
    Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic surfaces and predict reactive sites .

Q. What synthetic routes are recommended for preparing this compound?

A multi-step synthesis is typical:

Indole core formation : Start with indole-3-carboxaldehyde; react with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Alkylation : Introduce the 2-oxo-2-pyrrolidin-1-yl-ethyl group via ethyl bromoacetate and pyrrolidine in THF .

Oxidation : Convert the intermediate to the dione using CrO₃ or MnO₂ in acetic acid .
Critical Step : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Advanced Research Questions

Q. How can structural analogs be designed to optimize pharmacokinetic properties?

  • Strategy : Replace the 2-methylpiperidine with bulkier substituents (e.g., cyclohexyl) to enhance metabolic stability .
  • SAR Analysis : Compare analogs using:
    • LogP calculations (to predict lipophilicity).
    • In vitro CYP450 inhibition assays to assess metabolic liability .
      Data Contradiction : Ethyl-substituted analogs (CAS 872860-57-6) show higher plasma clearance than methyl derivatives; use molecular dynamics (MD) simulations to explain steric effects .

Q. What experimental approaches resolve contradictions in biological activity data?

If inconsistent results arise (e.g., variable IC₅₀ values in enzyme assays):

Reproducibility Check : Standardize assay conditions (pH, temperature, solvent).

Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics .

Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding modes .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A).
  • Key Finding : The indole moiety aligns with Trp336 in the receptor’s binding pocket, while the dione group stabilizes via hydrogen bonds .
  • Validation : Compare docking scores with experimental IC₅₀ values from radioligand displacement assays .

Methodological and Analytical Guidance

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
  • NMR : Confirm structural integrity via ¹H-NMR (e.g., indole C-H protons at δ 7.2–7.8 ppm) .
  • HRMS : Verify molecular weight (calculated for C₂₄H₂₈N₃O₃: 406.2124 g/mol) .

Q. How should researchers troubleshoot low yields in the final oxidation step?

  • Issue : Incomplete conversion to the dione.
  • Solutions :
    • Increase oxidant equivalents (e.g., 2.5x CrO₃).
    • Use anhydrous conditions (e.g., molecular sieves) to prevent side reactions .
    • Replace CrO₃ with milder oxidants (e.g., IBX) for sensitive intermediates .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(2-methylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

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